molecular formula C17H17FO B1327614 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone CAS No. 898767-08-3

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327614
CAS No.: 898767-08-3
M. Wt: 256.31 g/mol
InChI Key: QWEYLXFYSNRPJR-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is a synthetic aromatic ketone derivative characterized by a propiophenone backbone substituted with methyl groups at the 2' and 4' positions of the phenyl ring and a 3-fluorophenyl group at the 3-position.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEYLXFYSNRPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644530
Record name 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-08-3
Record name 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often include:

    Temperature: 0-5°C to initiate the reaction, followed by room temperature for completion.

    Solvent: Dichloromethane (DCM) or chloroform.

    Catalyst: Aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with metabolic pathways: Affecting the synthesis or degradation of biomolecules.

    Altering cellular signaling: Influencing cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propiophenone derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound C₁₈H₁₇FO 276.33 2',4'-CH₃; 3-(3-F-C₆H₄) Fluorine enhances electronegativity
Propiophenone C₉H₁₀O 134.18 None Baseline compound; volatile
4'-Methylacetophenone C₉H₁₀O 134.18 4'-CH₃ Moderate phytotoxicity
2',4'-Dimethylacetophenone C₁₀H₁₂O 148.20 2',4'-CH₃ Higher phytotoxicity than propiophenone
3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone C₁₈H₂₀O₂ 280.35 3',4'-CH₃; 3-(4-OCH₃-C₆H₄) Methoxy group increases lipophilicity
3'-Bromo-3-(4-methoxyphenyl)propiophenone C₁₆H₁₅BrO₂ 335.20 3'-Br; 3-(4-OCH₃-C₆H₄) Bromine adds steric bulk

Key Findings:

Substituent Effects on Bioactivity: Methyl groups at 2' and 4' positions (as in 2',4'-dimethylacetophenone) significantly enhance phytotoxicity compared to unsubstituted propiophenone, inhibiting radicle growth in Lactuca sativa by up to 60% at 1 mM . Fluorine at the 3-position (target compound) likely improves metabolic stability due to its electronegativity, reducing susceptibility to oxidative degradation compared to non-fluorinated analogs .

Synergistic Effects: Mixtures of propiophenone derivatives (e.g., propiophenone + 4'-methylacetophenone + 2',4'-dimethylacetophenone) exhibit enhanced phytotoxicity compared to individual compounds, suggesting additive interactions .

Substrate-Dependent Activity: The phytotoxicity of 2',4'-dimethylacetophenone increases in soil compared to paper substrates due to reduced volatility and prolonged bioavailability . The fluorine substituent in the target compound may further modulate soil adsorption and persistence.

Enzymatic Interactions: Propiophenone is metabolized by Aspergillus species to phenol via oxidation .

Biological Activity

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FC_{16}H_{16}F with a molecular weight of approximately 255.29 g/mol. The compound features a propiophenone backbone with two methyl groups at the 2' and 4' positions and a fluorinated phenyl group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the compound may modulate specific signaling pathways, influencing cellular responses such as apoptosis and proliferation.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
  • Receptor Binding : It has been suggested that this compound can bind to receptors associated with pain modulation and neurotransmitter release.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, including:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Salmonella typhi1816
Staphylococcus aureus208

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies using cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
Cell LineIC50 (µM)
MCF-710
HeLa15

These results highlight the compound's potential as a lead candidate for further development in cancer therapy.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of this compound. The researchers found that certain modifications to the structure enhanced its antibacterial activity, particularly against resistant strains of bacteria.

Evaluation of Anticancer Effects

In another study, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that further exploration into the mechanisms underlying these effects is warranted.

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